

formylurea hydrolysis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Formylurea	
Cat. No.:	B075220	Get Quote

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Formylurea

Abstract

Formylurea, a molecule of interest in various chemical and biological contexts, undergoes hydrolysis under both acidic and basic conditions, yielding formic acid and urea. Understanding the mechanisms and kinetics of this degradation is critical for applications in drug development, agriculture, and materials science, where the stability of urea-containing compounds is paramount. This guide provides a detailed overview of the hydrolytic pathways of formylurea, discusses the kinetic parameters influencing its degradation rate, and outlines experimental protocols for its study. The content is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of formylurea's stability profile.

Hydrolysis Mechanism of Formylurea

The hydrolysis of **formylurea** involves the cleavage of the amide bond connecting the formyl group and the urea moiety. This process can be catalyzed by acid or base, or proceed neutrally, although the catalyzed pathways are significantly faster. The primary products of this reaction are formic acid and urea[1].

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the formyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and



the elimination of urea as the leaving group, which is stable due to resonance. The final products are formic acid and a protonated urea molecule.

Caption: Figure 1: Acid-Catalyzed Hydrolysis of Formylurea.

Base-Catalyzed Hydrolysis

In basic conditions, a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the formyl group. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the urea anion as the leaving group. A final proton transfer from a water molecule neutralizes the urea anion and regenerates the hydroxide catalyst, yielding formic acid (as formate) and urea.

Caption: Figure 2: Base-Catalyzed Hydrolysis of Formylurea.

Kinetics of Formylurea Hydrolysis

The rate of **formylurea** hydrolysis is highly dependent on pH and temperature. The overall observed rate constant (k_obs) can be described by the sum of the contributions from the neutral, acid-catalyzed, and base-catalyzed pathways.

Equation 1: Overall Rate Constant kobs = kN + kH+[H+] + kOH-[OH-]

Where:

- kN is the rate constant for neutral hydrolysis.
- kH+ is the rate constant for acid catalysis.
- kOH- is the rate constant for base catalysis.

A plot of log(kobs) versus pH typically yields a V-shaped or U-shaped profile, with the minimum rate occurring in the neutral pH range and increasing rates at acidic and alkaline pH values[2].

Temperature Dependence

The effect of temperature on the hydrolysis rate constant follows the Arrhenius equation, which indicates that the rate increases with temperature.



Equation 2: Arrhenius Equation k = A e(-Ea/RT)

Where:

- A is the pre-exponential factor.
- Ea is the activation energy.
- R is the universal gas constant.
- T is the absolute temperature in Kelvin.

Thermodynamic studies of the hydrolysis of the product, urea, have shown the reaction to be endothermic and controlled by enthalpy[3].

Quantitative Kinetic Data

While extensive kinetic data for **formylurea** is not readily available in the public domain, stability studies typically involve determining the parameters shown in the tables below. The values presented are illustrative and represent typical data points that would be collected during such an analysis. Studies on related sulfonylurea compounds show that the hydrolysis rate is significantly faster in acidic conditions compared to neutral or basic conditions[4].

Table 1: Illustrative Hydrolysis Kinetic Data for Formylurea at 37°C



рН	Observed Rate Constant (k_obs) (s ⁻¹)	Half-life (t½) (hours)	Dominant Mechanism
1.0	5.0 x 10 ⁻⁵	3.8	Acid-Catalyzed
3.0	6.2 x 10 ⁻⁶	30.9	Acid-Catalyzed
5.0	8.1 x 10 ⁻⁷	237.5	Neutral/Acid
7.4	2.5 x 10 ⁻⁷	769.6	Neutral
9.0	4.0 x 10 ⁻⁷	481.0	Neutral/Base
11.0	3.3 x 10 ⁻⁶	58.3	Base-Catalyzed
13.0	2.1 x 10 ⁻⁵	9.2	Base-Catalyzed

Table 2: Illustrative Thermodynamic Parameters for Urea Hydrolysis

Parameter	Value	Interpretation	Reference
Activation Energy (Ea)	73.6 kJ/mol	Energy barrier for the hydrolysis reaction	[5]
Activation Enthalpy (ΔΗ)	> 0	Endothermic process (heat is absorbed)	[3]
Activation Free Energy (ΔG)	> 0	Non-spontaneous reaction under standard conditions	[3]
Activation Entropy (ΔS)	< 0	More ordered transition state	[3]

Experimental Protocols for Studying Hydrolysis

A systematic approach is required to accurately determine the hydrolysis kinetics of **formylurea**. This involves accelerated degradation studies under controlled conditions[1].

Materials and Equipment



- Formylurea standard
- Buffer solutions (pH 1-13)
- Temperature-controlled incubator or water bath (25-60°C)
- High-Performance Liquid Chromatography (HPLC) with UV detector
- Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification
- pH meter
- · Volumetric flasks and pipettes

Experimental Workflow

- Solution Preparation: Prepare stock solutions of **formylurea** in a suitable solvent. Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1 to 13).
- Incubation: Initiate the hydrolysis reaction by adding a small aliquot of the **formylurea** stock solution to each buffer solution, pre-equilibrated at a constant temperature (e.g., 25°C, 40°C, 60°C).
- Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.
 Quench the reaction immediately, if necessary, by neutralizing the sample or diluting it in the mobile phase.
- Quantification: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of **formylurea**. The degradation is expected to follow first-order kinetics[6].
- Data Analysis: Plot the natural logarithm of the **formylurea** concentration versus time. The slope of this line gives the negative of the observed first-order rate constant (-k_obs).
- Product Identification: Use LC-MS to identify the degradation products (formic acid and urea)
 and any other potential byproducts formed under different stress conditions[1].



 Kinetic Modeling: Plot log(k_obs) vs. pH to generate the pH-rate profile. Use Arrhenius plots (ln(k) vs. 1/T) to calculate the activation energy.

Caption: Figure 3: Experimental Workflow for Kinetic Analysis.

Conclusion

The hydrolytic degradation of **formylurea** is a critical parameter influencing its stability and application. The reaction proceeds via acid- and base-catalyzed mechanisms, leading to the formation of formic acid and urea. The kinetics are strongly dependent on pH and temperature, following predictable patterns that can be characterized through systematic experimental studies. The methodologies and principles outlined in this guide provide a robust framework for researchers to assess the stability of **formylurea** and related compounds, enabling the development of stable formulations and predicting their shelf-life under various environmental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Formylurea | 1190-24-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [formylurea hydrolysis mechanism and kinetics].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b075220#formylurea-hydrolysis-mechanism-and-kinetics]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com